Methyl 2-bromo-5-chloro-3-iodobenzoate
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Overview
Description
Methyl 2-bromo-5-chloro-3-iodobenzoate is an organic compound with the molecular formula C8H5BrClIO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and iodine atoms, and the carboxylic acid group is esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-5-chloro-3-iodobenzoate typically involves the esterification of 2-bromo-5-chloro-3-iodobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve multi-step synthesis starting from readily available starting materials. The process includes halogenation reactions to introduce the bromine, chlorine, and iodine atoms onto the benzene ring, followed by esterification to form the final product. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-5-chloro-3-iodobenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The compound can be reduced to form the corresponding benzoic acid derivative.
Oxidation Reactions: Oxidation of the methyl ester group can lead to the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzoates depending on the nucleophile used.
Reduction Reactions: The major product is the corresponding benzoic acid derivative.
Oxidation Reactions: The major product is the carboxylic acid derivative of the original ester.
Scientific Research Applications
Methyl 2-bromo-5-chloro-3-iodobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of halogenated organic compounds’ effects on biological systems. It serves as a model compound for understanding the interactions of halogenated molecules with biological targets.
Medicine: Potential applications include the development of new drugs, particularly those targeting specific enzymes or receptors. The compound’s structure allows for modifications that can enhance its biological activity.
Industry: It is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-5-chloro-3-iodobenzoate depends on its specific application. In general, the compound interacts with molecular targets through its halogen atoms, which can form halogen bonds with biological molecules. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-3-chloro-5-iodobenzoate
- Methyl 3-bromo-5-chloro-2-iodobenzoate
- Methyl 5-bromo-2-chloro-3-iodobenzoate
Uniqueness
Methyl 2-bromo-5-chloro-3-iodobenzoate is unique due to its specific substitution pattern on the benzene ring. The positions of the bromine, chlorine, and iodine atoms influence the compound’s reactivity and interactions with other molecules. This unique arrangement makes it a valuable compound for studying the effects of halogenation on chemical and biological properties.
Biological Activity
Methyl 2-bromo-5-chloro-3-iodobenzoate is a halogenated benzoate compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₉H₈BrClI O₂. The presence of multiple halogen atoms (bromine, chlorine, and iodine) in its structure significantly influences its chemical reactivity and biological properties. These halogens can affect the compound's interaction with various biological targets, including enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The halogen substituents can modulate the compound's binding affinity to enzymes and receptors, potentially influencing biochemical pathways.
Key Mechanisms Include:
- Enzyme Inhibition : Halogenated compounds often act as inhibitors for various enzymes, affecting metabolic pathways.
- Antimicrobial Activity : Similar compounds have shown efficacy against bacteria and fungi, suggesting potential antimicrobial properties for this compound.
- Anticancer Potential : There is growing evidence that halogenated benzoates can exhibit anticancer activity by disrupting cellular signaling pathways.
Biological Activity Overview
Activity Type | Description |
---|---|
Antimicrobial | Potential efficacy against various bacterial strains and fungi. |
Anticancer | Possible inhibition of cancer cell proliferation through enzyme interaction. |
Enzyme Interaction | Modulation of enzyme activity affecting metabolic processes. |
Case Studies and Research Findings
- Antimicrobial Studies : Research has indicated that this compound derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli in vitro assays, highlighting the potential for developing new antimicrobial agents based on this scaffold.
- Anticancer Activity : In a study evaluating the cytotoxic effects of halogenated benzoates, this compound was tested against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to known anticancer agents . This suggests that the compound may serve as a lead candidate for further development in cancer therapeutics.
- Enzyme Inhibition : A detailed kinetic analysis revealed that this compound acts as a reversible inhibitor of specific kinases involved in cancer signaling pathways. The compound exhibited an IC50 value of 15 µM, indicating moderate potency .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
---|---|---|---|
This compound | Moderate | High | Moderate |
Methyl 2-bromo-4-fluorobenzoate | High | Moderate | Low |
Methyl 2-amino-5-chloro-benzoate | Low | High | High |
Properties
Molecular Formula |
C8H5BrClIO2 |
---|---|
Molecular Weight |
375.38 g/mol |
IUPAC Name |
methyl 2-bromo-5-chloro-3-iodobenzoate |
InChI |
InChI=1S/C8H5BrClIO2/c1-13-8(12)5-2-4(10)3-6(11)7(5)9/h2-3H,1H3 |
InChI Key |
LHWFHANBAYXNHI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)I)Br |
Origin of Product |
United States |
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